![molecular formula C23H29N7O2 B2489816 1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923166-05-6](/img/structure/B2489816.png)
1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including those closely related to our compound of interest, involves the creation of N-8-arylpiperazinylpropyl derivatives through a series of chemical reactions. These compounds have shown potential as ligands for certain receptors, indicating their relevance in pharmacological studies (Zagórska et al., 2009). Such synthetic approaches often target the optimization of the molecule's interaction with biological targets, demonstrating the importance of precise structural modifications.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives has been elucidated through various spectral characterization methods, including IR, NMR, and mass spectrometry. These studies confirm the complex nature of the molecule and its derivatives, which are essential for understanding their biological activities. For example, the structural characterization of related compounds provides insights into their potential as antimicrobial agents (Rajkumar et al., 2014).
Chemical Reactions and Properties
The chemical properties of imidazo[2,1-f]purine-2,4-dione derivatives, including reactivity and potential for further functionalization, play a crucial role in their pharmacological potential. The ability to undergo various chemical reactions, such as cyclocondensation and ring annulations, is critical for developing new derivatives with enhanced or targeted biological activities.
Physical Properties Analysis
The physical properties, including solubility, crystalline structure, and melting points, of imidazo[2,1-f]purine-2,4-dione derivatives are pivotal in determining their suitability for pharmaceutical applications. For instance, the crystalline structure of related compounds, as determined by X-ray crystallography, provides valuable information on the molecule's stability and formulation potential (Karczmarzyk et al., 1995).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Researchers have synthesized a series of derivatives of this compound, investigating their potential as ligands for the 5-HT(1A) receptor, which plays a significant role in anxiety and depression disorders. One study found that certain derivatives exhibited anxiolytic-like activity and behaved like antidepressants in animal models. This suggests the compound's utility in developing new therapeutic agents for mental health disorders (Zagórska et al., 2009).
Structural and Molecular Characterization
A detailed structural analysis of related compounds has revealed the geometric orientation and conformation of the purine system within these molecules. Such studies are crucial for understanding the molecular interactions that underlie the compound's pharmacological effects. For example, an analysis of a related compound showcased the planarity of the fused rings and provided insights into how the structure might influence biological activity (Karczmarzyk et al., 1995).
Antiviral and Antimicrobial Applications
Beyond its potential in treating mental health disorders, derivatives of this compound have been explored for their antiviral and antimicrobial properties. Early research into similar imidazo-purine analogs showed moderate activity against various viruses in tissue culture, highlighting the compound's versatility in therapeutic applications (Kim et al., 1978).
Development of Antiasthmatic Agents
Explorations into the compound's applications have extended to the development of antiasthmatic agents. By synthesizing derivatives that target phosphodiesterase 3, researchers aim to create more effective treatments for asthma, leveraging the vasodilatory activity known in xanthene derivatives (Bhatia et al., 2016).
Mechanism of Action
Target of Action
Compounds with piperazine moieties often interact with various receptors in the body. For example, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The interaction of these compounds with their targets often results in changes in the activity of the target proteins, which can lead to alterations in cellular signaling and function .
Biochemical Pathways
The specific pathways affected by these compounds can vary widely depending on their exact structure and target. For instance, some piperazine derivatives have been shown to affect pathways related to neurotransmission .
Pharmacokinetics
The ADME properties of these compounds can also vary. Some compounds with piperazine structures have been found to comply with Lipinski’s rule of five (RO5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
The molecular and cellular effects of these compounds can include changes in cell signaling, alterations in cell function, and potentially cytotoxic effects .
properties
IUPAC Name |
4,7-dimethyl-6-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-16-6-4-5-7-18(16)15-28-10-8-27(9-11-28)12-13-29-17(2)14-30-19-20(24-22(29)30)26(3)23(32)25-21(19)31/h4-7,14H,8-13,15H2,1-3H3,(H,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQQRDJWDYAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCN3C(=CN4C3=NC5=C4C(=O)NC(=O)N5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 30647739 |
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